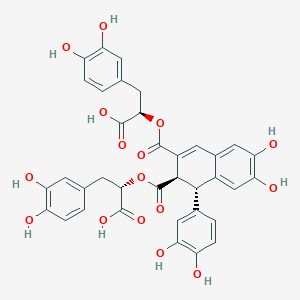
Rabdosiin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rabdosiin is a naturally occurring polyphenolic compound found in various plants, particularly in the Lamiaceae family. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The compound has garnered significant interest in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
Rabdosiin, also known as (+)-Rabdosiin, is a caffeic acid tetramer connected to a lignan skeleton . This compound has been isolated from various plants and has been proposed as an active pharmacological agent demonstrating potent anti-HIV and antiallergic activities .
Target of Action
This compound’s primary targets are human cancer cell lines, including MCF-7, SKBR3, and HCT-116 . These cell lines are often used in research as models for studying the mechanisms of cancer and testing potential anticancer drugs.
Mode of Action
This compound interacts with its targets by exhibiting cytotoxic activity, particularly against human cancer cell lines . It has been found to be the most cytotoxic among several compounds tested, and it shows very low cytotoxicity against normal peripheral blood mononuclear cells (PBMCs) .
Biochemical Pathways
This compound is known to affect the methyl jasmonate (MeJA)-mediated and the Ca2±dependent NADPH oxidase pathways . These pathways play a crucial role in plant secondary metabolism, which is responsible for the production of many bioactive compounds.
Pharmacokinetics
These properties play a crucial role in drug discovery and chemical safety assessment . Undesirable pharmacokinetic properties and unacceptable toxicity pose potential risks to human health and the environment, and constitute principal causes of drug development failure .
Result of Action
The result of this compound’s action is the inhibition of cell proliferation in certain human cancer cell lines . This antiproliferative activity suggests that this compound may have potential as a selective anticancer drug .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the rolC gene of Agrobacterium rhizogenes, which is known to activate plant secondary metabolism, affects the production of this compound . Interestingly, the rolC-transformed cell cultures of certain plants yielded two- to threefold less levels of this compound than respective control cultures .
Biochemische Analyse
Biochemical Properties
Rabdosiin is a type of lignan, a class of compounds known for their diverse biochemical properties . It interacts with various biomolecules, including enzymes and proteins, in biochemical reactions
Cellular Effects
This compound has been found to have significant cytotoxic activity against human cancer cell lines . It appears to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
In animal models, the effects of this compound appear to vary with dosage . For example, oral administration of E-4 callus biomass (containing this compound) to rats with induced Masugi-nephritis caused an increase in diuresis
Metabolic Pathways
It is known to interact with certain enzymes or cofactors, and may affect metabolic flux or metabolite levels
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rabdosiin typically involves the extraction from plant sources, followed by purification processes. The extraction is usually performed using solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography, to isolate and purify this compound.
Industrial Production Methods
Industrial production of this compound is still in its nascent stages. advancements in biotechnological methods, such as plant cell culture and genetic engineering, hold promise for large-scale production. These methods aim to enhance the yield and purity of this compound, making it more accessible for research and therapeutic use.
Analyse Chemischer Reaktionen
Types of Reactions
Rabdosiin undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized forms, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its bioactivity.
Substitution: Substitution reactions, particularly those involving hydroxyl groups, can lead to the formation of derivatives with enhanced or modified properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are employed for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Rabdosiin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study polyphenolic structures and their reactivity.
Biology: Research focuses on its role in plant defense mechanisms and its interaction with other biomolecules.
Medicine: this compound is investigated for its potential therapeutic effects, particularly in cancer treatment, due to its ability to induce apoptosis in cancer cells.
Industry: It is explored for use in cosmetics and nutraceuticals, owing to its antioxidant properties.
Vergleich Mit ähnlichen Verbindungen
Rabdosiin is compared with other polyphenolic compounds such as:
Quercetin: Both have antioxidant properties, but this compound exhibits stronger anti-inflammatory effects.
Resveratrol: While resveratrol is well-known for its cardiovascular benefits, this compound shows more potent anticancer activity.
Epigallocatechin gallate: Found in green tea, this compound shares antioxidant properties with this compound but differs in its molecular targets and pathways.
Eigenschaften
IUPAC Name |
(2S)-2-[(1S,2R)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30O16/c37-21-4-1-15(7-24(21)40)9-29(33(45)46)51-35(49)20-11-18-13-27(43)28(44)14-19(18)31(17-3-6-23(39)26(42)12-17)32(20)36(50)52-30(34(47)48)10-16-2-5-22(38)25(41)8-16/h1-8,11-14,29-32,37-44H,9-10H2,(H,45,46)(H,47,48)/t29-,30+,31+,32+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWZFIDWHLCPHJ-ZLESDFJESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)OC(=O)[C@@H]2[C@H](C3=CC(=C(C=C3C=C2C(=O)O[C@H](CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2861063.png)
![2,5-dimethyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide](/img/structure/B2861064.png)
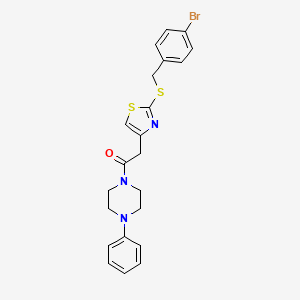
![N-[cyano(2-methoxyphenyl)methyl]-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxamide](/img/structure/B2861066.png)
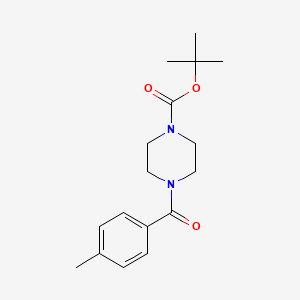
![N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2861069.png)
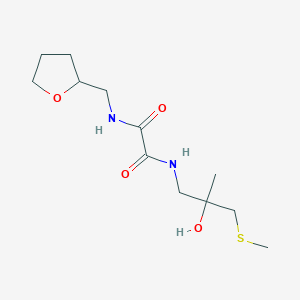
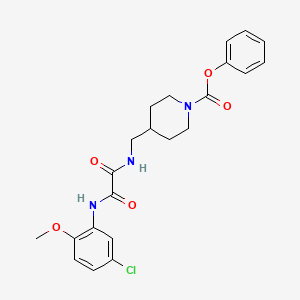

![(1R,9R)-11-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene](/img/structure/B2861074.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2861075.png)
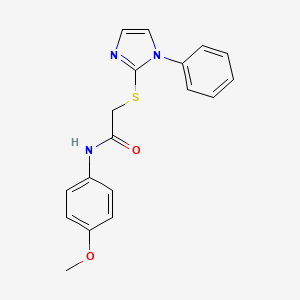
![1-(4-chlorobenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2861077.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2861078.png)
